molecular formula C13H12ClNO2 B330904 N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide

N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide

Cat. No.: B330904
M. Wt: 249.69 g/mol
InChI Key: DMRFTLVCIDOZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring, a chloro-substituted phenyl ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide is unique due to the presence of both a furan ring and a chloro-substituted phenyl ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-methylfuran-2-carboxamide

InChI

InChI=1S/C13H12ClNO2/c1-8-3-5-10(7-11(8)14)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16)

InChI Key

DMRFTLVCIDOZSP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C)Cl

Origin of Product

United States

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